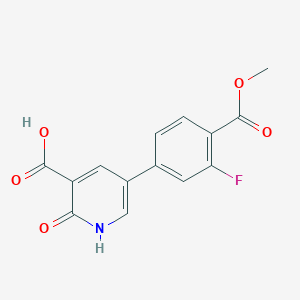
5-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid (5-FMCPA) is a structural analog of nicotinic acid, a naturally occurring component of the vitamin B3 family. It is a white crystalline solid that is used in scientific research applications due to its high solubility in aqueous solutions and its ability to form complexes with metal ions. 5-FMCPA is also known as 5-flouro-5-methoxycarbonyl-2-pyridinecarboxylic acid, and its molecular formula is C9H7FNO4.
作用机制
5-FMCPA binds to metal ions, such as zinc, copper, and iron. This binding is reversible, meaning that the metal ions can be released from the complex formed by 5-FMCPA. This binding is important for many biochemical and physiological processes, such as enzyme catalysis and signal transduction. In addition, 5-FMCPA can interact with drug receptors, which can alter the activity of the receptor and the downstream effects of the drug.
Biochemical and Physiological Effects
5-FMCPA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and phosphodiesterase, which are involved in the regulation of neurotransmission. In addition, 5-FMCPA has been found to modulate the activity of receptors such as the nicotinic acetylcholine receptor, and to alter the activity of ion channels, which can affect the excitability of neurons.
实验室实验的优点和局限性
One advantage of using 5-FMCPA in laboratory experiments is its high solubility in aqueous solutions, which makes it easy to work with in a laboratory setting. Additionally, its ability to form complexes with metal ions makes it useful for studying metal ion binding and other biochemical and physiological processes. However, one limitation of using 5-FMCPA in laboratory experiments is that it has a relatively low binding affinity for metal ions, meaning that it may not be suitable for some applications.
未来方向
The future of 5-FMCPA research is promising, as it has a wide range of potential applications. One area of research that is of particular interest is the use of 5-FMCPA in drug development, as it has the potential to be used as a drug target or as a tool to study drug-receptor interactions. Additionally, 5-FMCPA could be used to study the structure and function of proteins and enzymes, as well as to investigate the effects of drugs on the nervous system. Finally, 5-FMCPA could be used in studies of metal ion binding and its effects on biochemical and physiological processes.
合成方法
5-FMCPA can be synthesized from the reaction of 3-fluorobenzaldehyde with 5-methoxycarbonyl-2-pyridinecarboxylic acid in the presence of a base catalyst. This reaction is carried out in a solvent such as methanol or ethanol, and the resulting product is a white crystalline solid. The reaction is fairly simple and can be carried out in a laboratory setting.
科学研究应用
5-FMCPA has a wide range of scientific research applications. It has been used in studies on metal ion binding, as well as in biochemical and physiological studies. It has also been used to study drug-receptor interactions, as well as to investigate the effects of drugs on the nervous system. Additionally, 5-FMCPA has been used in studies of the structure and function of proteins, as well as in studies of enzyme kinetics.
属性
IUPAC Name |
5-(3-fluoro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)9-2-8(4-12(15)5-9)10-3-11(13(17)18)7-16-6-10/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSMPSMRCOQVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688136 |
Source


|
| Record name | 5-[3-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261965-12-1 |
Source


|
| Record name | 5-[3-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














